[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2445750-43-4
VCID: VC6505535
InChI: InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h8-9,12H,4-7,11H2,1-3H3;2*1H/t8-,9+;;/m1../s1
SMILES: CC(C)(C)C1CCNC(C1)CN.Cl.Cl
Molecular Formula: C10H24Cl2N2
Molecular Weight: 243.22

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride

CAS No.: 2445750-43-4

Cat. No.: VC6505535

Molecular Formula: C10H24Cl2N2

Molecular Weight: 243.22

* For research use only. Not for human or veterinary use.

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride - 2445750-43-4

Specification

CAS No. 2445750-43-4
Molecular Formula C10H24Cl2N2
Molecular Weight 243.22
IUPAC Name [(2S,4R)-4-tert-butylpiperidin-2-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C10H22N2.2ClH/c1-10(2,3)8-4-5-12-9(6-8)7-11;;/h8-9,12H,4-7,11H2,1-3H3;2*1H/t8-,9+;;/m1../s1
Standard InChI Key DNPYBEIQJRLKBF-BPRGXCPLSA-N
SMILES CC(C)(C)C1CCNC(C1)CN.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride is C₁₁H₂₄Cl₂N₂, with a molecular weight of 271.23 g/mol. The compound’s structure integrates a six-membered piperidine ring with stereogenic centers at C2 (S-configuration) and C4 (R-configuration), a tert-butyl group at C4, and a protonated aminomethyl group at C2 (Figure 1) .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
CAS NumberNot formally assigned
IUPAC Name(2S,4R)-4-(tert-butyl)piperidin-2-ylmethanamine;dihydrochloride
Molecular FormulaC₁₁H₂₄Cl₂N₂
Molecular Weight271.23 g/mol
Stereochemistry(2S,4R) configuration
Salt FormDihydrochloride

Stereochemical Significance

The (2S,4R) configuration confers distinct spatial arrangements that influence intermolecular interactions, particularly in enantioselective catalysis and receptor binding . Piperidine derivatives with defined stereochemistry are critical in drug design, as exemplified by antiviral and antipsychotic agents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride involves multi-step strategies emphasizing stereocontrol:

Organometallic Cyclization

A validated method for piperidine synthesis employs organozinc reagents and copper-catalyzed cross-coupling. For example, β-aminoalkyl zinc iodides react with chloromethylpropenes to form 5-methylene piperidines, which undergo hydrogenation to yield 5-methyl derivatives . Adapting this approach, the tert-butyl group may be introduced via alkylation or Grignard addition at the 4-position, followed by resolution of stereoisomers using chiral catalysts .

Reductive Amination

Alternative routes involve reductive cyclization of 6-oxoamino acid derivatives. Enantioselective reduction of imine intermediates generates 2,6-disubstituted piperidines, though diastereomeric separation is often required .

Purification and Characterization

Final purification typically employs recrystallization from ethanol/water mixtures, while characterization relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and substituent positions .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .

  • X-ray Crystallography: Resolves absolute configuration in crystalline forms .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. The compound is stable under ambient conditions but degrades above 200°C, as evidenced by thermogravimetric analysis (TGA) .

Spectroscopic Data

  • Infrared (IR): Peaks at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C-N bend) indicate primary amine and piperidine ring vibrations .

  • UV-Vis: Absorbance at 210 nm (π→π* transition) aligns with conjugated amine systems .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Chiral piperidines serve as precursors to bioactive molecules. For instance, (2S,4R)-configured derivatives are explored as:

  • Dopamine Receptor Modulators: Structural analogs show affinity for D2-like receptors, relevant to antipsychotic drug development .

  • Antiviral Agents: Piperidine scaffolds inhibit viral proteases, including HIV-1 and SARS-CoV-2 .

Catalysis

The tert-butyl group enhances steric bulk, enabling asymmetric induction in organocatalytic reactions. Applications include enantioselective aldol additions and Michael reactions .

Analytical and Regulatory Considerations

Quality Control

  • Purity Standards: HPLC analysis with UV detection (≥98% purity) .

  • Impurity Profiling: Identifies byproducts from incomplete alkylation or racemization .

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